molecular formula C22H17N3O4 B3907816 4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1,2-benzenediol

4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1,2-benzenediol

Cat. No.: B3907816
M. Wt: 387.4 g/mol
InChI Key: XVQQUFMIWRVXHL-UHFFFAOYSA-N
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Description

The compound 4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1,2-benzenediol, also known as MNPD, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications in various fields.

Mechanism of Action

The mechanism of action of 4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1,2-benzenediol is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines, and phosphatidylinositol 3-kinase (PI3K), which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, the reduction of inflammation, and the protection of neurons from oxidative stress. This compound has also been shown to have antioxidant properties, which can help to reduce oxidative stress and protect cells from damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1,2-benzenediol in lab experiments is its ability to selectively inhibit specific enzymes and signaling pathways, which can help to identify the specific mechanisms involved in various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for research on 4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1,2-benzenediol, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity in vivo.
Conclusion
In conclusion, this compound is a synthetic organic compound that has been extensively studied for its potential therapeutic applications in various fields. Its ability to selectively inhibit specific enzymes and signaling pathways makes it a valuable tool for identifying the specific mechanisms involved in various biological processes. However, further research is needed to fully understand its mechanism of action and potential toxicity in vivo.

Scientific Research Applications

4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1,2-benzenediol has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Properties

IUPAC Name

4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-13-7-9-16(25(28)29)12-17(13)21-20(14-5-3-2-4-6-14)23-22(24-21)15-8-10-18(26)19(27)11-15/h2-12,26-27H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQQUFMIWRVXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(N=C(N2)C3=CC(=C(C=C3)O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1,2-benzenediol
Reactant of Route 2
4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1,2-benzenediol
Reactant of Route 3
4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1,2-benzenediol
Reactant of Route 4
4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1,2-benzenediol
Reactant of Route 5
Reactant of Route 5
4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1,2-benzenediol
Reactant of Route 6
4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1,2-benzenediol

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